molecular formula C16H24ClNO B1431711 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1384427-75-1

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1431711
M. Wt: 281.82 g/mol
InChI Key: KKQARNJNLWDFPH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound with the molecular formula C16H24ClNO . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3 .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.36 . It is a powder at room temperature .

Scientific Research Applications

Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They have been the subject of considerable research interest for the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

In recent years, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . These reactions often involve the isomerization of an iminium intermediate .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12;/h7-9,12,16-17H,2-6,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQARNJNLWDFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1384427-75-1
Record name Isoquinoline, 3-cyclohexyl-1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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